molecular formula C11H14O3 B14169462 Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione CAS No. 23971-77-9

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione

Cat. No.: B14169462
CAS No.: 23971-77-9
M. Wt: 194.23 g/mol
InChI Key: JPDYOSKSJPKBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione is a complex organic compound with a unique bicyclic structure. This compound is part of the naphthofuran family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione typically involves multi-step organic reactions. One common method includes the hydroboration of specific naphthofuran derivatives, which results in the formation of two isomers in a specific ratio . Another approach involves the photochemical synthesis of naphthofuran derivatives from substituted benzofurans .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of advanced photochemical reactors can also facilitate the efficient production of naphthofuran derivatives.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique octahydro structure, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

23971-77-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-oxatricyclo[6.3.1.04,12]dodecane-3,9-dione

InChI

InChI=1S/C11H14O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h6-7,9-10H,1-5H2

InChI Key

JPDYOSKSJPKBHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1)C(=O)OC3CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.